molecular formula C7H2F8N2O2 B6290030 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 83548-42-9

6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B6290030
CAS RN: 83548-42-9
M. Wt: 298.09 g/mol
InChI Key: XBYJAQMBURCZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, also known as PFTE-TFMP, is an organic compound used in a variety of scientific research applications. This compound is a unique fluorinated molecule with a wide range of properties and potential uses. PFTE-TFMP is a dione, meaning that it contains two oxygen atoms linked by a double bond. It is composed of two carbon rings, one of which is a five-membered ring with a double bond, and the other is a six-membered ring with two double bonds. The compound has a molecular weight of 224.12 g/mol and a melting point of 160°C.

Mechanism of Action

The mechanism of action of 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is not yet fully understood. However, it is believed that the compound acts by forming a complex with metal ions, which can then be used to catalyze a variety of reactions. The metal ions that can form complexes with 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione include copper, nickel, and cobalt. In addition, the compound has been found to be active in the oxidation of organic compounds, and it can be used as an oxidizing agent in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione are not yet fully understood. However, it is believed that the compound may have the potential to act as an antioxidant, as it has been found to inhibit the oxidation of proteins, lipids, and DNA. In addition, the compound has been found to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione in laboratory experiments is its ability to form complexes with metal ions, which can then be used to catalyze a variety of reactions. In addition, the compound is relatively stable and can be stored for long periods of time without degrading. However, the compound is highly reactive and should be handled with caution, as it can cause skin and eye irritation.

Future Directions

The potential applications of 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione are still being explored. Future research could focus on the compound's potential as an antioxidant and its potential to act as an anti-inflammatory and anti-bacterial agent. In addition, further research could focus on the compound's potential applications in the synthesis of pharmaceuticals, pesticides, and other compounds. Finally, further research could focus on the compound's potential to form complexes with metal ions and its potential to act as a catalyst in the synthesis of polymers.

Synthesis Methods

6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione can be synthesized by reacting 1,1,2,2,2-pentafluoroethyl iodide with trifluoromethyl iodide in the presence of a base. The reaction is carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically done at room temperature, although the reaction rate can be increased by increasing the temperature. The reaction produces a mixture of 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione and other byproducts, which can be separated by column chromatography.

Scientific Research Applications

6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an intermediate in the production of fluorinated compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other compounds. In addition, 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has been used in the synthesis of polymeric materials for applications such as fuel cells and electrochemical sensors.

properties

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F8N2O2/c8-5(9,7(13,14)15)2-1(6(10,11)12)3(18)17-4(19)16-2/h(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYJAQMBURCZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(C(F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

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